(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol: is a chemical compound with the molecular formula C14H19NO3 It is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a piperidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzo[d][1,3]dioxol-5-ylmethylpiperidin-2-yl aldehyde or carboxylic acid .
Scientific Research Applications
Chemistry: In chemistry, (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. In anticancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound targets microtubules, disrupting their assembly and leading to cell death .
Comparison with Similar Compounds
Indole Derivatives: Indole-3-acetic acid and its derivatives share structural similarities and exhibit diverse biological activities.
Benzo[d][1,3]dioxole Derivatives: Compounds like sesamolin also contain the benzo[d][1,3]dioxole moiety and are used in various applications.
Uniqueness: What sets (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol apart is its combination of the benzo[d][1,3]dioxole and piperidine moieties, which confer unique chemical and biological properties. This dual functionality allows for a wide range of applications in different fields.
Properties
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-12-3-1-2-6-15(12)8-11-4-5-13-14(7-11)18-10-17-13/h4-5,7,12,16H,1-3,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFONFNSZYRSLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.